An In-depth Technical Guide to Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate: A Versatile Scaffold for Medicinal Chemistry
An In-depth Technical Guide to Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate: A Versatile Scaffold for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Thiazole Moiety in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in the design of novel therapeutic agents. Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate, a trisubstituted thiazole derivative, embodies the synthetic versatility and pharmacological potential of this important class of compounds. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, offering valuable insights for researchers in drug discovery and development.
Physicochemical Properties and Structural Elucidation
Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate is a white to tan solid with the molecular formula C₁₂H₁₀BrNO₂S and a molecular weight of 312.19 g/mol .[2] Its chemical structure features a central thiazole ring substituted with a bromo group at the 4-position, a phenyl group at the 5-position, and an ethyl carboxylate group at the 2-position.
| Property | Value | Source |
| CAS Number | 2227989-66-2 | [2] |
| Molecular Formula | C₁₂H₁₀BrNO₂S | [2] |
| Molecular Weight | 312.19 g/mol | [2] |
| Physical Form | White to tan solid | |
| Storage Temperature | +4°C |
Figure 1: Chemical structure of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate.
Synthesis of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate: A Hantzsch-Based Approach
The most logical and widely employed method for the synthesis of such polysubstituted thiazoles is the Hantzsch thiazole synthesis.[1][3][4] This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate, a plausible route involves the reaction of an appropriate α-bromocarbonyl compound with ethyl 2-thiooxamate.
Proposed Synthetic Protocol
This protocol is based on established Hantzsch thiazole synthesis procedures and may require optimization for specific laboratory conditions.[5]
Step 1: Synthesis of Ethyl 2-bromo-3-oxo-3-phenylpropanoate.
The synthesis begins with the bromination of ethyl benzoylacetate.
-
To a solution of ethyl benzoylacetate (1 equivalent) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-bromo-3-oxo-3-phenylpropanoate. This intermediate can be used in the next step without further purification.
Step 2: Hantzsch Thiazole Synthesis.
The α-bromo ketone from Step 1 is then condensed with ethyl 2-thiooxamate.
-
Dissolve ethyl 2-thiooxamate (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add the crude ethyl 2-bromo-3-oxo-3-phenylpropanoate (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux (approximately 65-80°C) for 4-8 hours, monitoring the reaction progress by TLC.[4]
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure. The residue can then be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate.
Figure 2: Proposed synthetic workflow for Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate.
Spectroscopic Characterization
While a complete set of publicly available spectra for this specific compound is limited, the expected spectral data can be reliably predicted based on its structure and data from closely related analogs.[6][7][8]
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: A multiplet in the range of δ 7.3-7.6 ppm corresponding to the five protons of the phenyl group.
-
Ethyl Ester Protons: A quartet at approximately δ 4.4 ppm (2H, -OCH₂CH₃) and a triplet at around δ 1.4 ppm (3H, -OCH₂CH₃).
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon: A peak around δ 160-162 ppm for the ester carbonyl group.
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Thiazole Carbons: Peaks in the aromatic region, with the C2 carbon (attached to the ester) expected around δ 168-170 ppm, the C4 carbon (attached to bromine) around δ 115-120 ppm, and the C5 carbon (attached to the phenyl group) around δ 145-150 ppm.
-
Phenyl Carbons: Several peaks in the range of δ 128-135 ppm.
-
Ethyl Ester Carbons: A peak around δ 62 ppm for the -OCH₂- carbon and a peak around δ 14 ppm for the -CH₃ carbon.
FT-IR Spectroscopy (Predicted)
-
C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ characteristic of the ester carbonyl group.
-
C=N and C=C Stretches: Absorptions in the 1500-1600 cm⁻¹ region corresponding to the thiazole and phenyl rings.
-
C-H Stretches: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations below 3000 cm⁻¹.
-
C-Br Stretch: A weak to medium absorption in the fingerprint region, typically between 500-700 cm⁻¹.
Mass Spectrometry (Predicted)
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 311 and a prominent M+2 peak at m/z 313 of similar intensity, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) and the entire ethyl ester group (-COOC₂H₅, 73 Da).
Reactivity and Synthetic Utility
The chemical reactivity of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate is primarily dictated by its three functional groups: the bromo substituent, the ethyl ester, and the thiazole ring itself.
Reactions at the 4-Position: The Versatile Bromo Group
The bromine atom at the 4-position of the thiazole ring is a key handle for further synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, making it an invaluable building block for creating diverse chemical libraries.
Suzuki Coupling:
The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds. The 4-bromo-thiazole moiety can be readily coupled with various boronic acids or esters in the presence of a palladium catalyst and a base to introduce aryl, heteroaryl, or alkyl groups.[6][7]
Figure 3: General scheme of a Suzuki coupling reaction at the 4-position.
Reactions of the Ethyl Ester Group
The ethyl ester at the 2-position provides another site for synthetic modification.
Amide Bond Formation:
The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines using standard peptide coupling reagents to form amides. This is a common strategy in drug discovery to modulate the physicochemical properties and biological activity of a lead compound.
Experimental Protocol: Amide Coupling
-
Hydrolysis: The ethyl ester is first hydrolyzed to the carboxylic acid by heating with a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like THF or methanol.
-
Amide Coupling: The resulting carboxylic acid is then coupled with the desired amine using a coupling agent such as HATU or EDC in the presence of a base like DIPEA in an aprotic solvent like DMF.
Applications in Drug Discovery and Medicinal Chemistry
The 4-bromo-5-phenylthiazole scaffold is a valuable pharmacophore in drug discovery due to its presence in molecules with a wide range of biological activities. The ability to easily modify the 4-position via cross-coupling reactions and the 2-position through amide bond formation allows for the systematic exploration of structure-activity relationships (SAR).
Derivatives of the 4-phenylthiazole scaffold have been investigated for their potential as:
-
Enzyme Inhibitors: The thiazole ring can act as a bioisostere for other aromatic systems and can form key interactions with the active sites of enzymes. For instance, 4-phenylthiazole derivatives have been studied as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are targets for pain and inflammation.[9]
-
Anticancer Agents: Many thiazole-containing compounds have demonstrated potent anticancer activity. The 4-bromo-5-phenylthiazole core can serve as a starting point for the synthesis of novel compounds with potential antiproliferative effects.
-
Antimicrobial Agents: The thiazole nucleus is a component of several antimicrobial drugs. The synthetic accessibility of derivatives of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate makes it an attractive scaffold for the development of new antibacterial and antifungal agents.
Conclusion
Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate is a highly versatile and valuable building block for medicinal chemistry and drug discovery. Its straightforward synthesis via the Hantzsch reaction and the presence of two key functional handles—the reactive bromine atom and the modifiable ethyl ester—provide a powerful platform for the generation of diverse molecular libraries. The inherent biological relevance of the thiazole scaffold, combined with the synthetic accessibility of its derivatives, ensures that this compound will continue to be a valuable tool for researchers seeking to develop novel therapeutics for a wide range of diseases.
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